2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with an ethoxy group, a trifluoromethyl group, and a carboxylic acid group
Scientific Research Applications
2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the ethoxy and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a precursor containing an ethoxy group and a trifluoromethyl group can be reacted with a thiocarboxylic acid derivative to form the desired thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the thiazole ring and the introduction of the substituents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thiazole ring.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole: Lacks the carboxylic acid group but has similar structural features.
4-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid: Lacks the ethoxy group but retains the trifluoromethyl and carboxylic acid groups.
2-Ethoxy-1,3-thiazole-5-carboxylic acid: Lacks the trifluoromethyl group but has the ethoxy and carboxylic acid groups.
Uniqueness
2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c1-2-14-6-11-4(7(8,9)10)3(15-6)5(12)13/h2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDCEAAVFJOFHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(S1)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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